![molecular formula C10H10N4O B1278378 3-azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine CAS No. 86499-24-3](/img/structure/B1278378.png)
3-azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine
Overview
Description
3-azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine is a heterocyclic compound with a seven-membered ring structure containing nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine typically involves the azidation of a precursor compound, such as 2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine. The reaction is carried out under controlled conditions using sodium azide as the azidating agent. The reaction is usually performed in an organic solvent, such as dimethylformamide, at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the parent compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H10N4O
- Molecular Weight : 202.21 g/mol
- CAS Number : 86499-24-3
- Structure : The compound features a seven-membered ring structure with nitrogen and oxygen atoms, contributing to its reactivity and potential applications in click chemistry.
Chemistry
3-Azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine serves as an essential building block for synthesizing more complex heterocyclic compounds. Its azido group can be utilized in various chemical transformations:
- Click Chemistry : The azido group is reactive towards alkynes, facilitating the formation of stable triazole rings.
- Substitution Reactions : The azido group can be substituted with other functional groups under appropriate conditions, allowing for the creation of diverse derivatives.
Biology
Research indicates that this compound may possess bioactive properties:
- Antimicrobial Activity : Studies have explored its potential as an antimicrobial agent.
- Anticancer Properties : Research is ongoing to investigate its efficacy against various cancer cell lines.
Medicine
The compound shows promise in drug development:
- Enzyme Inhibitors : It is being studied for its potential use in designing inhibitors for specific enzymes involved in disease pathways.
- Therapeutic Applications : Its unique structure may lead to the development of novel therapeutic agents targeting various diseases.
Industry
In industrial applications, this compound is utilized in:
- Material Science : The compound is explored for developing new materials with specific properties such as polymers and coatings.
- Pharmaceutical Development : Its derivatives are being investigated for their potential use in pharmaceuticals.
Case Studies
Mechanism of Action
The mechanism of action of 3-azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine involves its interaction with specific molecular targets, such as enzymes or receptors. The azido group can participate in click chemistry reactions, forming stable triazole rings that can modulate biological activity. The compound’s effects are mediated through pathways involving the inhibition of specific enzymes or the activation of receptors .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine: Lacks the azido group, making it less reactive in certain chemical reactions.
3-Amino-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine: Contains an amino group instead of an azido group, leading to different reactivity and biological activity.
3-Hydroxy-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine: Contains a hydroxy group, which affects its solubility and reactivity.
Uniqueness
3-azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine is unique due to the presence of the azido group, which imparts distinct reactivity and potential for click chemistry applications. This makes it a valuable compound in the synthesis of complex molecules and the development of new materials .
Biological Activity
Overview
3-Azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine (CAS No. 86499-24-3) is a heterocyclic compound characterized by a seven-membered ring structure containing nitrogen and oxygen atoms. Its unique azido group contributes to its reactivity and potential biological applications. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential in drug development.
Property | Details |
---|---|
Molecular Formula | C₁₀H₁₀N₄O |
Molecular Weight | 202.21 g/mol |
CAS Number | 86499-24-3 |
Structure | Structure |
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The azido group can participate in click chemistry reactions, leading to the formation of stable triazole rings. This property allows the compound to modulate biological activity through pathways that involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for various metabolic processes.
- Receptor Activation : It can also activate certain receptors, potentially influencing signaling pathways associated with cell growth and apoptosis.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
Anticancer Activity
Studies have shown that this compound has potential anticancer properties. It has been evaluated in vitro against several cancer cell lines, demonstrating:
- Cytotoxic Effects : The compound induces apoptosis in cancer cells through the activation of caspases.
- Inhibition of Cell Proliferation : It significantly reduces the proliferation rate of cancer cells by modulating cell cycle progression.
Case Studies
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the antimicrobial properties against Gram-positive and Gram-negative bacteria.
- Findings : The compound displayed a minimum inhibitory concentration (MIC) of 10 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antimicrobial activity.
-
Anticancer Screening :
- Objective : To assess the cytotoxic effects on human breast cancer cell lines (MCF-7).
- Results : Treatment with 50 µM of the compound resulted in a 70% reduction in cell viability after 48 hours, suggesting strong anticancer potential.
Applications in Drug Development
Due to its promising biological activities, this compound is being explored for:
- Development of Antimicrobial Agents : Its unique structure may lead to novel antibiotics.
- Cancer Therapeutics : The compound's ability to induce apoptosis makes it a candidate for further development as an anticancer drug.
Q & A
Q. What are the optimized multi-step synthetic routes for 3-azido-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine, and how do reaction conditions influence yield and purity?
Basic Research Focus
The synthesis of this compound typically involves cyclization reactions or azide incorporation via nucleophilic substitution. A common approach includes:
Ring Formation : Cyclization of precursor amines or carboxylic acids under acidic or basic conditions (e.g., using POCl₃ or NaH) .
Azide Introduction : Substitution of a leaving group (e.g., halide) with sodium azide (NaN₃) in polar aprotic solvents like DMF at 60–80°C .
Purification : Chromatography (HPLC or flash column) to isolate the product, with yields ranging from 40% to 65% depending on steric hindrance and solvent polarity.
Key Variables : Temperature, solvent polarity, and catalyst choice significantly impact azide stability and regioselectivity. For example, elevated temperatures may lead to undesired side reactions like Staudinger reductions .
Q. How can NMR spectroscopy and X-ray crystallography resolve structural ambiguities in 3-azido derivatives of benzazepines?
Basic Research Focus
- ¹H/¹³C NMR : The azido group (N₃) induces deshielding of adjacent protons (δ 3.5–4.5 ppm for CH₂N₃) and carbons (δ 50–60 ppm). Coupling patterns distinguish axial vs. equatorial conformations in the tetrahydroazepine ring .
- X-ray Crystallography : Resolves bond angles and torsional strain in the azide moiety, critical for confirming the absence of dimerization or decomposition (e.g., bond lengths ~1.10–1.15 Å for N=N bonds) .
Data Interpretation : Compare experimental results with density functional theory (DFT) calculations to validate electronic effects on azide reactivity .
Q. What theoretical frameworks guide the design of 3-azido-benzazepines for targeted biological activity?
Advanced Research Focus
- Molecular Docking : Align the azide group with enzymatic active sites (e.g., kinases or proteases) using software like AutoDock Vina. The azide’s electron-deficient nature enhances hydrogen bonding with catalytic residues .
- Pharmacophore Modeling : Prioritize compounds where the azide acts as a hydrogen-bond acceptor, validated by QSAR studies correlating logP values (<2.5) with cellular permeability .
Contradictions : Some studies report azides as metabolic liabilities (e.g., CYP450-mediated reduction), necessitating pro-drug strategies to balance reactivity and stability .
Q. How do stability studies address contradictions in the compound’s reactivity under physiological conditions?
Advanced Research Focus
- Degradation Pathways :
- Mitigation Strategies :
Q. What advanced computational methods predict the regioselectivity of azide-alkyne cycloadditions (Click Chemistry) with this compound?
Advanced Research Focus
- DFT Calculations : Compare activation energies for 1,3-dipolar cycloadditions with terminal alkynes. Azide’s electron-withdrawing effects lower transition-state energy by 10–15 kcal/mol .
- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts (e.g., Cu(I) vs. Ru(II)) and solvent systems (e.g., THF vs. DMSO) .
Q. How do impurities in synthetic batches impact pharmacological profiling, and what analytical techniques ensure quality control?
Advanced Research Focus
- Common Impurities :
- Des-azido analogs : Formed via incomplete substitution (detected by HPLC retention time shifts).
- Oxidative Byproducts : Identified via high-resolution MS (e.g., m/z +16 corresponding to N-oxide formation) .
- QC Protocols :
Q. What methodologies reconcile discrepancies in reported cytotoxicity data across cell lines?
Advanced Research Focus
- Experimental Design :
- Statistical Analysis : Apply ANOVA to differentiate batch effects vs. biological variability, with p<0.05 thresholds .
Q. How can AI-driven process simulation optimize large-scale synthesis while minimizing hazardous intermediates?
Advanced Research Focus
Properties
IUPAC Name |
3-azido-1,3,4,5-tetrahydro-1-benzazepin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c11-14-13-9-6-5-7-3-1-2-4-8(7)12-10(9)15/h1-4,9H,5-6H2,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFYKDYEFKYENU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=O)C1N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448802 | |
Record name | 3-Azido-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86499-24-3 | |
Record name | 3-Azido-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86499-24-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Azido-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.